molecular formula C5H5NO3S B2839868 3-Methoxy-1,2-thiazole-4-carboxylic acid CAS No. 60666-91-3

3-Methoxy-1,2-thiazole-4-carboxylic acid

Cat. No. B2839868
CAS RN: 60666-91-3
M. Wt: 159.16
InChI Key: HFIVBUVVMPQPTK-UHFFFAOYSA-N
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Description

3-Methoxy-1,2-thiazole-4-carboxylic acid is an organic compound that belongs to the class of thiazolecarboxylic acids and derivatives . These are heterocyclic compounds containing a thiazole ring which bears a carboxylic acid group (or a derivative thereof) .


Synthesis Analysis

The synthesis of thiazole derivatives involves various chemical reactions. For instance, the docking study of synthesized compounds showed strong binding affinity and interaction of H-bond and the minimum binding energy of synthesized compound (-5.19 to -8.99 KJ/mol), compounds 5a–5h showed good inhibition constants .


Molecular Structure Analysis

The molecular structure of 3-Methoxy-1,2-thiazole-4-carboxylic acid is characterized by significant pi-electron delocalization and has some degree of aromaticity . The calculated pi-electron density marks C5 as the primary site for electrophilic substitution, and C2-H as susceptible to deprotonation .


Chemical Reactions Analysis

Thiazoles are well represented in biomolecules and are characterized by significant pi-electron delocalization, which gives them some degree of aromaticity . This aromaticity allows for various chemical reactions such as donor–acceptor, nucleophilic, oxidation reactions, etc .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Methoxy-1,2-thiazole-4-carboxylic acid include a molecular formula of CHNOS, an average mass of 235.259 Da, and a monoisotopic mass of 235.030319 Da . The compound has a melting point of 196–198 °C .

Scientific Research Applications

Synthesis of Indole Derivatives

The compound is used in the synthesis of indole derivatives, which are significant heterocyclic systems in natural products and drugs. Indole derivatives play a crucial role in cell biology and have been used as biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders in the human body .

Development of Various Drugs and Biologically Active Agents

Thiazole, a moiety in “3-Methoxy-1,2-thiazole-4-carboxylic acid”, contributes to the development of various drugs and biologically active agents. Molecules containing a thiazole ring behave unpredictably when entering physiological systems, potentially activating or stopping biochemical pathways and enzymes, or stimulating or blocking receptors in biological systems .

Antimicrobial Applications

Compounds possessing a 3,4-dimethoxyphenyl moiety at the fourth position of the thiazole ring have shown potent inhibitory activity, with potency equivalent to that of the standard drug vancomycin .

Anti-Inflammatory and Analgesic Activities

Certain derivatives of the compound have shown anti-inflammatory and analgesic activities along with a low ulcerogenic index, making them potential alternatives to drugs like indomethacin and celecoxib .

Anticancer Applications

1,3,4-Thiadiazole moiety, a close relative of thiazole, has been found to have various biological activities including anticancer properties .

Antidiabetic Applications

Compounds with a 1,3,4-thiadiazole scaffold have been found to have antidiabetic properties .

properties

IUPAC Name

3-methoxy-1,2-thiazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3S/c1-9-4-3(5(7)8)2-10-6-4/h2H,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFIVBUVVMPQPTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NSC=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-1,2-thiazole-4-carboxylic acid

CAS RN

60666-91-3
Record name 3-methoxy-1,2-thiazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 7.9 g. (0.05 mole) of 4-carbamoyl-3-methoxyisothiazole prepared as in Example 19 in 90 ml. of 80% sulfuric acid at 10°-15° C. was added slowly beneath the surface of the liquid a solution of 9.5 g. (0.137 mole) of sodium nitrite in 13 ml. of H2O. When addition was complete the solution was allowed to come to 25° C., and then was heated to 60° C., for several minutes. After cooling to 25° C. the reaction solution was poured onto ice to precipitate 3.64 g. (46%) of 4-carboxy-3-methoxyisothiazole as a white solid, m.p. 182°-185° C.
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